molecular formula C4H6IN B1595309 4-Iodobutanenitrile CAS No. 6727-73-7

4-Iodobutanenitrile

Cat. No.: B1595309
CAS No.: 6727-73-7
M. Wt: 195 g/mol
InChI Key: CWINCVBWHUGBEB-UHFFFAOYSA-N
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Description

4-Iodobutanenitrile is a synthetic organic compound with the molecular formula C4H6IN. It is primarily used in the preparation of cyclobutanones and other organic synthesis applications. The compound is characterized by the presence of an iodine atom attached to a butanenitrile backbone, making it a valuable intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Iodobutanenitrile can be synthesized through several methods. One common method involves the reaction of 4-bromobutanenitrile with sodium iodide in acetonitrile at 60°C for approximately 70 minutes. The reaction mixture is then extracted with ethyl acetate, and the organic layer is washed with a 1% aqueous sodium thiosulfate solution to remove excess iodine. The product is then dried and concentrated under reduced pressure to yield this compound with a high yield of 95% .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the process is often automated to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 4-Iodobutanenitrile undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form corresponding substituted butanenitriles.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Substitution: Sodium iodide in acetonitrile at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

Major Products Formed:

    Substitution: Substituted butanenitriles.

    Reduction: Butylamine.

    Oxidation: Butanoic acid.

Scientific Research Applications

4-Iodobutanenitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.

    Industry: this compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-iodobutanenitrile primarily involves its reactivity due to the presence of the iodine atom and the nitrile group. The iodine atom is a good leaving group, making the compound highly reactive in substitution reactions. The nitrile group can participate in various transformations, including reduction and oxidation, leading to the formation of diverse products. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

    4-Bromobutanenitrile: Similar structure but with a bromine atom instead of iodine.

    4-Chlorobutanenitrile: Contains a chlorine atom instead of iodine.

    Butanenitrile: Lacks the halogen atom, making it less reactive in substitution reactions.

Uniqueness: 4-Iodobutanenitrile is unique due to the presence of the iodine atom, which enhances its reactivity compared to its bromine and chlorine counterparts. This increased reactivity makes it a valuable intermediate in organic synthesis, allowing for the efficient formation of various substituted products.

Properties

IUPAC Name

4-iodobutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6IN/c5-3-1-2-4-6/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWINCVBWHUGBEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC#N)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80301380
Record name 4-iodobutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80301380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6727-73-7
Record name 6727-73-7
Source DTP/NCI
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Record name 4-iodobutanenitrile
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Record name 4-iodobutanenitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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